D-Glyceric acid

Catalog No.
S585001
CAS No.
6000-40-4
M.F
C3H6O4
M. Wt
106.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glyceric acid

CAS Number

6000-40-4

Product Name

D-Glyceric acid

IUPAC Name

(2R)-2,3-dihydroxypropanoic acid

Molecular Formula

C3H6O4

Molecular Weight

106.08 g/mol

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1

InChI Key

RBNPOMFGQQGHHO-UWTATZPHSA-N

SMILES

C(C(C(=O)O)O)O

Solubility

1000.0 mg/mL

Canonical SMILES

C(C(C(=O)O)O)O

Isomeric SMILES

C([C@H](C(=O)O)O)O

Distribution and Biosynthesis

D-glyceric acid is present naturally in many organisms, including plants and some bacteria. Research has identified D-glyceric acid in Solanum tuberosum (potato) and Glycine max (soybean) PubChem: . Scientists are also investigating its biosynthesis, the cellular pathway for its production.

Role in Cellular Metabolism

D-glyceric acid plays a role in glycolysis, a fundamental metabolic pathway in most living cells. During glycolysis, glucose is broken down to generate energy. D-glyceric acid is an intermediate product in this process NCBI Bookshelf: . Research is ongoing to elucidate the precise functions and regulatory mechanisms of D-glyceric acid within glycolysis.

D-Glyceric acid, also known as 2,3-dihydroxypropanoic acid, is a naturally occurring organic compound classified as a three-carbon sugar acid. Its molecular formula is C₃H₆O₄, and it possesses two hydroxyl groups attached to the second and third carbon atoms. This compound is chiral, existing in two enantiomeric forms: D-glyceric acid and L-glyceric acid. D-Glyceric acid is primarily derived from the oxidation of glycerol and can be found in various plants, including Populus tremula and Ardisia crenata .

D-glyceric acid functions primarily as an intermediate in the glycolytic pathway. It accepts a phosphate group during the conversion of glyceraldehyde 3-phosphate, enabling further transformations to generate energy [].

D-Glyceric acid participates in several biochemical pathways. It is an intermediate in glycolysis, where it can be phosphorylated to form 2-phosphoglycerate or 3-phosphoglycerate, crucial for energy metabolism . The oxidation of glycerol typically yields D-glyceric acid through reactions involving oxidants like nitric acid or oxygen under controlled conditions .

The general reaction for the oxidation of glycerol to D-glyceric acid can be represented as follows:

Glycerol+O2D Glyceric Acid+H2O\text{Glycerol}+O_2\rightarrow \text{D Glyceric Acid}+H_2O

D-Glyceric acid exhibits notable biological activities. It is metabolized via glycolysis, contributing to cellular energy production. Studies indicate that it enhances energy metabolism in tissues and has positive systemic effects throughout the body, particularly in the intestines . D-Glyceric acid has been shown to be safe at physiological concentrations, with no significant toxicity observed in animal studies .

In addition, its accumulation leads to conditions such as D-glycerate acidemia when glycerate kinase is deficient, highlighting its role in human metabolism .

D-Glyceric acid can be synthesized through various methods:

  • Oxidation of Glycerol: This is the most common method, typically using oxidants like nitric acid or catalytic systems involving metal catalysts .
  • Fermentation: Certain bacteria can produce D-glyceric acid from glycerol through fermentation processes. This method often involves purification steps such as centrifugation and electrodialysis .
  • Biotechnological Approaches: Recent advancements have focused on using acetic acid bacteria for efficient production of D-glyceric acid from glycerin .

D-Glyceric acid has a variety of applications:

  • Food Industry: It is utilized as a novel food ingredient to enhance energy metabolism and improve gut health in products like fermented milk and beverages .
  • Pharmaceuticals: Due to its biological activity, it may have potential therapeutic applications in metabolic disorders.
  • Biomaterials: Research suggests that D-glyceric acid can be used in the development of bio-related functional materials due to its biochemical properties .

Studies have explored the interactions of D-glyceric acid with various biological systems. In vitro studies have demonstrated its non-toxic profile across different cell types, including neurons and primary cells . Additionally, animal studies indicate that supplementation with D-glyceric acid does not result in adverse effects even at high doses, suggesting a favorable safety profile for potential therapeutic use .

D-Glyceric acid shares structural similarities with other compounds but possesses unique biochemical roles. Here are some comparable compounds:

Compound NameStructureUnique Features
L-Glyceric Acid2R-2,3-Dihydroxypropanoic AcidEnantiomer of D-glyceric acid; less studied biologically
2-PhosphoglyceratePhosphate derivativeKey glycolytic intermediate; involved in energy metabolism
3-PhosphoglyceratePhosphate derivativeAlso an intermediate in glycolysis; precursor for amino acids
Tartronic Acid2-Hydroxy-2-carboxylic AcidProduct of glycerol oxidation; distinct from glyceric acids

D-Glyceric acid's unique position as a direct participant in glycolysis differentiates it from these compounds, emphasizing its role in energy metabolism.

Physical Description

Liquid

XLogP3

-1.5

UNII

19D9ZZX4MH

Other CAS

473-81-4

Wikipedia

D-glyceric acid
Glycerate

Dates

Modify: 2024-04-14
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

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